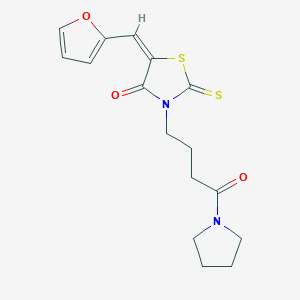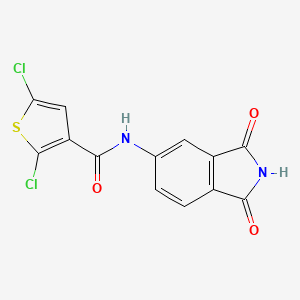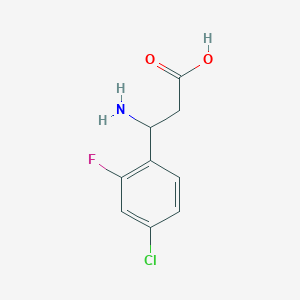
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine, also known as THP-PA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THP-PA is a chiral compound, meaning it has two enantiomers, (R)-THP-PA and (S)-THP-PA. In
Mechanism of Action
The exact mechanism of action of (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is not fully understood. However, it has been suggested that it acts as a sigma-1 receptor agonist, which may lead to various physiological effects.
Biochemical and Physiological Effects
(S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can modulate calcium signaling and inhibit the proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine in lab experiments is its potential as a sigma-1 receptor ligand. This may allow for the study of various physiological processes that are regulated by this receptor. However, one limitation is that the exact mechanism of action of (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine. One area of interest is its potential as a neuroprotective agent in neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models of these diseases. Additionally, (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine may have potential as an anticancer agent, and further studies are needed to explore this possibility. Finally, (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine may have potential as a therapeutic agent for various other physiological processes that are regulated by the sigma-1 receptor.
Synthesis Methods
(S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of (S)-3-chloro-1,2-propanediol with pyrrolidine to form (S)-3-(pyrrolidin-1-yl)propane-1,2-diol. This intermediate is then reacted with 2,4,5-trimethoxybenzaldehyde to form (S)-3-(2,4,5-trimethoxybenzyl)pyrrolidine. Finally, this compound is reduced using sodium borohydride to form (S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine.
Scientific Research Applications
(S)-(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine has potential applications in various fields of scientific research. It has been studied for its potential as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain, depression, and addiction. Sigma-1 receptor ligands have also been studied for their potential as neuroprotective agents in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(3S)-1-(oxan-4-yl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8-1-4-11(7-8)9-2-5-12-6-3-9/h8-9H,1-7,10H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQDRISFVOYKQU-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3019571.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B3019577.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)


![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)
![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)
![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)